4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a butoxy group attached to a benzamide moiety, and a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline intermediate is then subjected to further functionalization to introduce the butoxy and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs. Substitution reactions can lead to a wide variety of derivatives with different substituents on the quinoline or benzamide moieties.
Scientific Research Applications
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other quinoline derivatives with different substituents. Examples include:
- 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 4-propoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-butoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-12-25-17-8-4-14(5-9-17)20(24)21-16-7-10-18-15(13-16)6-11-19(23)22-18/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFYAIIFIFFVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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